molecular formula C17H13F3N2O2S B11511377 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B11511377
M. Wt: 366.4 g/mol
InChI Key: WOCRSDVGVROMNK-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a cyclopenta[b]thiophene ring, a cyano group, and a trifluoromethylphenoxy moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, introduction of the cyano group, and coupling with the trifluoromethylphenoxy acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
  • N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[(2,4-dimethylphenyl)methoxy]acetamide
  • N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Uniqueness

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDE stands out due to its trifluoromethylphenoxy group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C17H13F3N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-3-1-4-11(7-10)24-9-15(23)22-16-13(8-21)12-5-2-6-14(12)25-16/h1,3-4,7H,2,5-6,9H2,(H,22,23)

InChI Key

WOCRSDVGVROMNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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